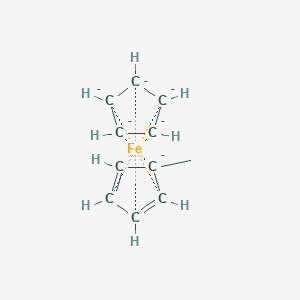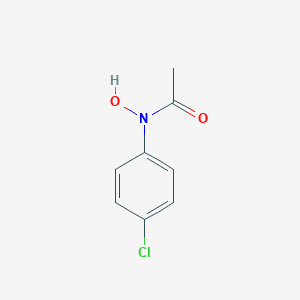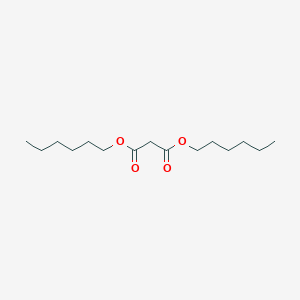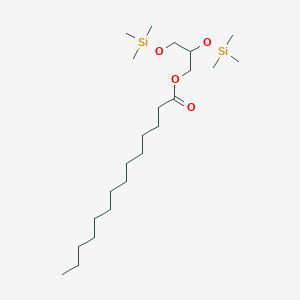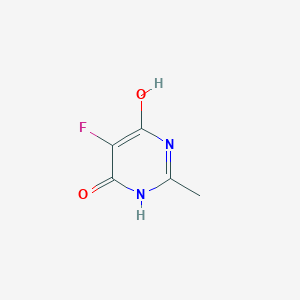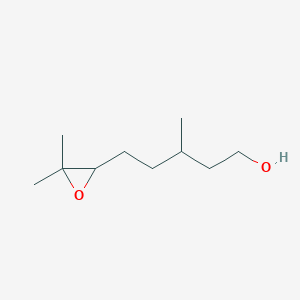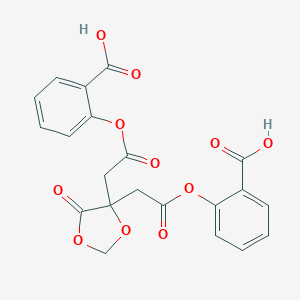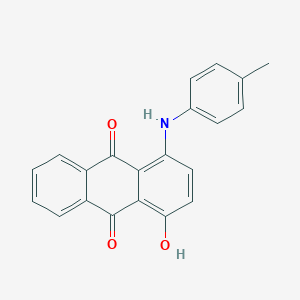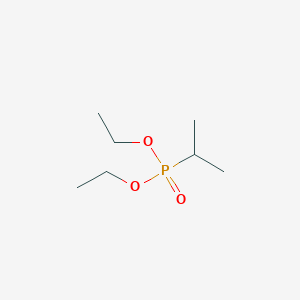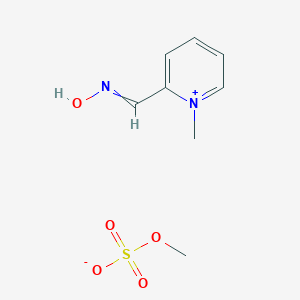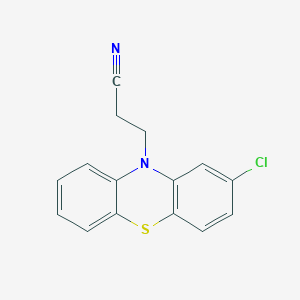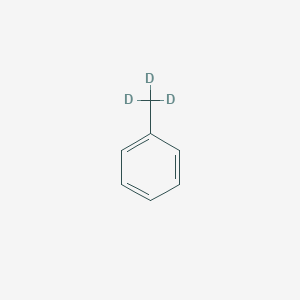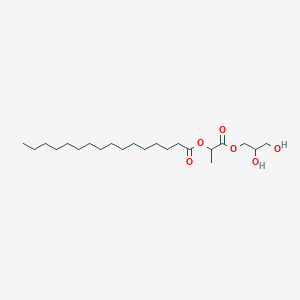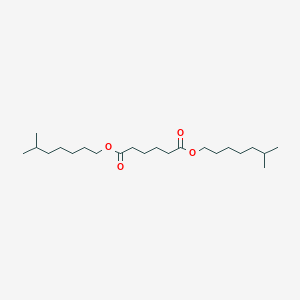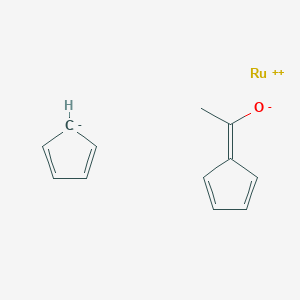
Ruthenocene, acetyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenocene, acetyl-, also known as acetyl ruthenocene, is a metal complex that has been studied for its potential applications in the field of chemistry. It is a derivative of the organometallic compound ruthenocene, which contains a ruthenium atom sandwiched between two cyclopentadienyl ligands. Acetyl ruthenocene is synthesized through a simple reaction between ruthenocene and acetic anhydride, resulting in the substitution of one of the cyclopentadienyl ligands with an acetyl group. This modification has been shown to enhance the compound's reactivity and stability, making it a promising candidate for a variety of scientific research applications.
Mécanisme D'action
The mechanism of action of Ruthenocene, acetyl- ruthenocene is complex and depends on the specific application. In catalysis, it typically acts as a Lewis acid, coordinating with the reactants to facilitate the reaction. In electrochemistry, it acts as a redox mediator, shuttling electrons between the electrode and the electrolyte. In materials science, it can act as a crosslinking agent, forming covalent bonds between polymer chains.
Effets Biochimiques Et Physiologiques
While Ruthenocene, acetyl- ruthenocene has not been extensively studied for its biochemical and physiological effects, it is generally considered to be non-toxic and non-carcinogenic. However, as with any chemical, it should be handled with care and appropriate safety precautions should be taken.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ruthenocene, acetyl- ruthenocene in lab experiments is its high stability and reactivity, which makes it a versatile and useful compound. Additionally, its solubility in organic solvents makes it easy to handle and manipulate. However, one limitation is its relatively high cost compared to other organometallic compounds.
Orientations Futures
There are several potential future directions for research on Ruthenocene, acetyl- ruthenocene. One area of interest is the development of new catalytic applications, particularly in the area of asymmetric catalysis. Another area is the incorporation of Ruthenocene, acetyl- ruthenocene into new materials, such as metal-organic frameworks or polymers, to create materials with novel properties. Finally, there is potential for the use of Ruthenocene, acetyl- ruthenocene in biomedical applications, such as drug delivery or imaging agents.
Méthodes De Synthèse
The synthesis of Ruthenocene, acetyl- ruthenocene involves the reaction of ruthenocene with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium atom. The resulting product is a yellow-orange crystalline solid that is soluble in organic solvents such as dichloromethane and tetrahydrofuran.
Applications De Recherche Scientifique
Acetyl ruthenocene has been studied for its potential applications in a variety of scientific research areas, including catalysis, electrochemistry, and materials science. In catalysis, it has been shown to be an effective catalyst for a variety of reactions, including the hydrogenation of olefins and the oxidation of alcohols. In electrochemistry, it has been used as a redox mediator in electrochemical cells. In materials science, it has been incorporated into polymers to create new materials with enhanced properties.
Propriétés
Numéro CAS |
1316-92-3 |
|---|---|
Nom du produit |
Ruthenocene, acetyl- |
Formule moléculaire |
C12H12ORu |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;ruthenium(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Ru/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
Clé InChI |
TXQXQGJNKHCSRU-UHFFFAOYSA-M |
SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
SMILES canonique |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Ru+2] |
Synonymes |
acetylruthenocene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



